molecular formula C12H15N3O3 B2808976 1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921464-41-7

1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2808976
CAS RN: 921464-41-7
M. Wt: 249.27
InChI Key: XAVLNURDIAVMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines are a class of organic compounds with a two-ring structure, composed of a six-membered ring fused to a five-membered ring, with nitrogen atoms at positions 1 and 3 in the ring . They are involved in many biological processes and are part of several larger biomolecules, including the nucleic acids DNA and RNA .


Synthesis Analysis

The synthesis of pyrimidines can involve several methods, including the condensation of beta-dicarbonyl compounds with amidines . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring fused to a five-membered ring, with nitrogen atoms at positions 1 and 3 in the ring . The exact structure can vary depending on the specific substituents attached to the ring .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and reduction . The specific reactions can depend on the substituents present on the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary depending on their specific structure . For example, they typically have a high melting point and are soluble in water . They can also exhibit tautomeric behavior, which means they can exist in two or more rapidly interconverting forms .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antiproliferative Activity: 1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have demonstrated antiproliferative effects. For instance, the compound API-1 (a pyrido[2,3-d]pyrimidin-5-one derivative) shows promise as an antiproliferative agent . Researchers explore its potential in cancer therapy.

Tyrosine Kinase Inhibition: Among pyrido[2,3-d]pyrimidin-7-one derivatives, TKI-28 stands out as a tyrosine kinase inhibitor. These compounds play a crucial role in targeted cancer therapies by disrupting signaling pathways involved in cell growth and survival .

Cyclin-Dependent Kinase (CDK4) Inhibition: Certain pyrido[2,3-d]pyrimidin-7-one derivatives act as inhibitors of cyclin-dependent kinase 4 (CDK4). CDK4 inhibitors are relevant in cancer research, as they regulate cell cycle progression and may influence tumor growth .

Heterocyclic Chemistry

Synthesis Methods: The Gould–Jacobs reaction is commonly employed for the synthesis of pyrido[2,3-d]pyrimidin-5-ones. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring. However, this method is applicable primarily to pyrimidines containing electron-donating substituents at position 4 (such as NR₂, OMe, or OH) .

Mechanism of Action

The mechanism of action of pyrimidines can vary widely depending on their specific structure and the biological context in which they are used . For example, some pyrimidine derivatives have been found to inhibit protein tyrosine kinases, which are enzymes involved in cell signaling .

Safety and Hazards

The safety and hazards associated with pyrimidines can vary depending on their specific structure . Some pyrimidines may be harmful if swallowed, inhaled, or come into contact with the skin . They may also pose risks to the environment .

Future Directions

The study of pyrimidines is a rapidly growing area of research due to their wide range of biological activities . Future research may focus on developing new synthetic methods, studying their biological activities, and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-4-7-18-8-5-6-13-10-9(8)11(16)15(3)12(17)14(10)2/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVLNURDIAVMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.